molecular formula C19H17N3S B11098091 (2E)-2-[(2Z)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole

(2E)-2-[(2Z)-3,4-dihydronaphthalen-1(2H)-ylidenehydrazinylidene]-4-phenyl-2,3-dihydro-1,3-thiazole

Cat. No.: B11098091
M. Wt: 319.4 g/mol
InChI Key: QKRYAIBYYFPTSE-FXBPSFAMSA-N
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Description

2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE is a synthetic organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE typically involves the condensation of a hydrazone derivative with a thiazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors could also be explored to improve efficiency and yield. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Acetic acid, hydrochloric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may find applications in the production of dyes, pigments, or polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-METHYL-2,3-DIHYDRO-1,3-THIAZOLE
  • 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-ETHYL-2,3-DIHYDRO-1,3-THIAZOLE
  • 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-OXAZOLE

Uniqueness

The uniqueness of 2-{(E)-2-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]HYDRAZONO}-4-PHENYL-2,3-DIHYDRO-1,3-THIAZOLE lies in its specific structural features, such as the presence of both a thiazole ring and a hydrazone moiety. These features confer unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C19H17N3S/c1-2-8-15(9-3-1)18-13-23-19(20-18)22-21-17-12-6-10-14-7-4-5-11-16(14)17/h1-5,7-9,11,13H,6,10,12H2,(H,20,22)/b21-17-

InChI Key

QKRYAIBYYFPTSE-FXBPSFAMSA-N

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N\NC3=NC(=CS3)C4=CC=CC=C4)/C1

Canonical SMILES

C1CC2=CC=CC=C2C(=NNC3=NC(=CS3)C4=CC=CC=C4)C1

Origin of Product

United States

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